![molecular formula C18H25NO3S2 B14424729 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-44-7](/img/structure/B14424729.png)
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol is a synthetic organic compound known for its antioxidant properties. It is a phenolic compound with a thiazole ring substituted with a methanesulfonyl group. This compound is used in various industrial applications, including as a stabilizer in polymers and as an antioxidant in fuels and lubricants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol typically involves the following steps:
Friedel-Crafts Alkylation: Phenol is alkylated with isobutene in the presence of a catalyst such as aluminum phenoxide to form 2,6-di-tert-butylphenol.
Thiazole Ring Formation: The alkylated phenol is then reacted with a thiazole derivative under specific conditions to introduce the thiazole ring.
Methanesulfonyl Substitution: Finally, the thiazole ring is substituted with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential use in preventing oxidative damage in biological systems.
Industry: Used as an antioxidant in fuels and lubricants to enhance their stability and performance.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The methanesulfonyl group and thiazole ring contribute to the compound’s stability and reactivity, enhancing its overall antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are those related to oxidative stress and cellular protection.
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butyl-4-methylphenol (Butylated hydroxytoluene): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant in various products.
2,4-Dimethyl-6-tert-butylphenol: Another antioxidant used in industrial applications.
Uniqueness: 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol is unique due to the presence of the methanesulfonyl-substituted thiazole ring, which enhances its antioxidant properties and stability compared to other similar compounds. This makes it particularly effective in applications requiring high stability and resistance to oxidative degradation.
Propriétés
Numéro CAS |
84217-44-7 |
|---|---|
Formule moléculaire |
C18H25NO3S2 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(2-methylsulfonyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C18H25NO3S2/c1-17(2,3)12-8-11(9-13(15(12)20)18(4,5)6)14-10-23-16(19-14)24(7,21)22/h8-10,20H,1-7H3 |
Clé InChI |
JSAGIMMDEBUERB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


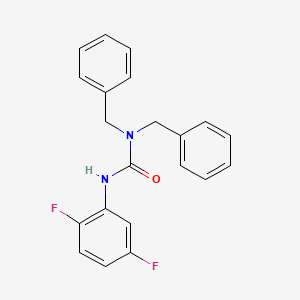
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
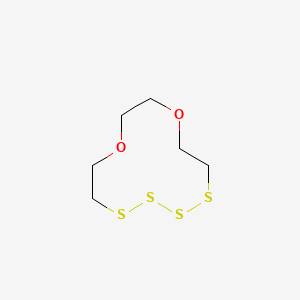
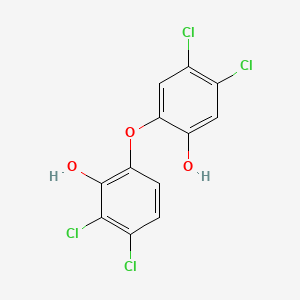
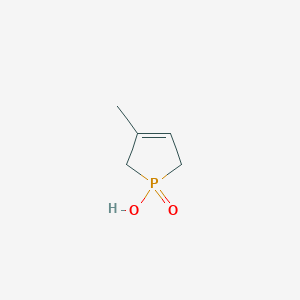
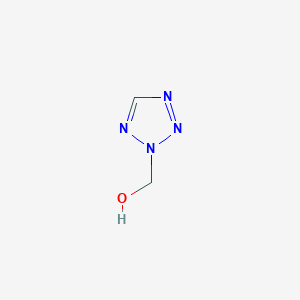

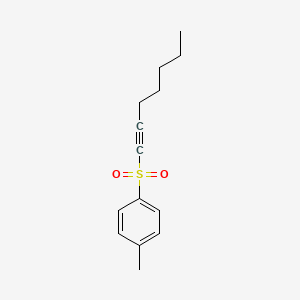
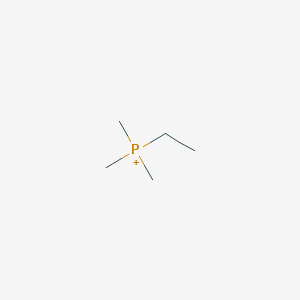


![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
